molecular formula C13H12ClNO2 B6368368 5-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine CAS No. 1111115-36-6

5-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine

Cat. No.: B6368368
CAS No.: 1111115-36-6
M. Wt: 249.69 g/mol
InChI Key: IFMRDOJBTWHPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chloro and ethoxy substituent on the phenyl ring and a hydroxyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-ethoxybenzaldehyde and 2-hydroxypyridine as the primary starting materials.

    Condensation Reaction: The aldehyde group of 2-chloro-4-ethoxybenzaldehyde reacts with the hydroxyl group of 2-hydroxypyridine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The intermediate formed undergoes cyclization to form the pyridine ring structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium azide or sodium nitrite in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 5-(2-Chloro-4-ethoxyphenyl)-2-pyridone.

    Reduction: Formation of 5-(2-Ethoxyphenyl)-2-hydroxypyridine.

    Substitution: Formation of 5-(2-Amino-4-ethoxyphenyl)-2-hydroxypyridine.

Scientific Research Applications

5-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

    Binding Interactions: The chloro and ethoxy groups may enhance binding affinity to target molecules, while the hydroxyl group may participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-iodophenyl) (4-ethoxyphenyl)methanone
  • (2-Chloro-4-ethoxyphenyl)methanol

Uniqueness

5-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine is unique due to its specific substitution pattern on the phenyl and pyridine rings, which imparts distinct chemical and biological properties. The presence of both chloro and ethoxy groups on the phenyl ring, along with the hydroxyl group on the pyridine ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

5-(2-chloro-4-ethoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-2-17-10-4-5-11(12(14)7-10)9-3-6-13(16)15-8-9/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMRDOJBTWHPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CNC(=O)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683123
Record name 5-(2-Chloro-4-ethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111115-36-6
Record name 5-(2-Chloro-4-ethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.